3-(2,5-Dimethylphenyl)propiophenone
Description
Contextualization within Substituted Propiophenone (B1677668) Derivatives Research
Propiophenone and its derivatives are a class of organic compounds characterized by a phenyl ring attached to a propanone group. nih.gov These structures serve as valuable scaffolds and intermediates in organic chemistry. nih.gov The introduction of substituents, such as the dimethylphenyl group in the title compound, allows for the fine-tuning of chemical and physical properties, leading to a diverse array of molecules with specific functionalities. Research into substituted propiophenones is driven by the quest for new synthetic methodologies and the development of novel molecules with potential applications in various fields, including materials science and pharmaceuticals.
Academic Significance in Organic Synthesis and Medicinal Chemistry
The academic significance of 3-(2,5-Dimethylphenyl)propiophenone lies primarily in its role as a building block or intermediate in the synthesis of more complex molecules. Aryl ketones, including propiophenone derivatives, are pivotal precursors in a multitude of organic transformations. nih.gov For instance, they can be utilized in the synthesis of chalcones, which are known for their broad range of pharmacological activities. nih.gov The presence of the dimethylphenyl moiety can influence the reactivity and selectivity of these transformations, offering a tool for chemists to design and construct intricate molecular architectures. In medicinal chemistry, the propiophenone scaffold is found in various biologically active compounds, and derivatives are often synthesized to explore structure-activity relationships. nih.govmedihealthpedia.com
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues generally follows two main trajectories. The first is focused on synthetic methodology, exploring efficient and novel ways to synthesize these molecules. A primary and well-established method for synthesizing compounds like 1-(2,5-dimethylphenyl)propan-1-one (B1273593) is the Friedel-Crafts acylation. researchgate.netaskfilo.comresearchgate.netvaia.com This reaction involves the acylation of an aromatic compound, in this case, p-xylene (B151628), with an acyl halide, such as propanoyl chloride, in the presence of a Lewis acid catalyst. researchgate.netvaia.com
The second research trajectory investigates the potential applications of these compounds as intermediates in the synthesis of larger, more complex molecules with desired properties. For example, 2',5'-dimethyl-propiophenone has been used as a reactant in the synthesis of 1-(2,5-Dimethylphenyl)-1-(2-benzyloxyphenyl)-propan-1-ol, highlighting its utility as a chemical intermediate. prepchem.com Analogues of this compound, such as other substituted propiophenones, are key intermediates in the synthesis of pharmaceuticals. beyondbenign.org
Interactive Data Table: Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-one
| Property | Value |
| IUPAC Name | 1-(2,5-dimethylphenyl)propan-1-one |
| Synonyms | 2',5'-dimethyl-propiophenone |
| CAS Number | 35031-52-8 |
| Molecular Formula | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Data sourced from PubChem CID 3614648. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)10-11-17(18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIPONPZAJDSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644716 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898794-72-4 | |
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 3 2,5 Dimethylphenyl Propiophenone and Analogues
Primary Synthetic Routes to the Propiophenone (B1677668) Scaffold
The construction of the propiophenone core can be approached from different angles, with Friedel-Crafts acylation and Grignard reactions being the most prominent and widely utilized methods.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org This reaction is a powerful tool for the synthesis of aryl ketones, including propiophenones.
The direct acylation of a dimethylbenzene, such as p-xylene (B151628), with propanoyl chloride in the presence of a Lewis acid catalyst is a common method for producing dimethylphenylpropiophenones. pearson.commdpi.comchegg.com In this electrophilic aromatic substitution reaction, the propanoyl chloride is activated by the Lewis acid to form a highly reactive acylium ion. youtube.comyoutube.com This electrophile then attacks the electron-rich dimethylbenzene ring to form the corresponding ketone. The methyl groups on the benzene (B151609) ring are activating and direct the incoming acyl group to specific positions. For instance, the acylation of p-xylene with acetyl chloride has been shown to yield 2',5'-dimethylacetophenone (B146730) as the primary product. researchgate.net A similar regioselectivity would be expected with propanoyl chloride.
A general representation of this reaction is as follows:
Scheme 1: Friedel-Crafts acylation of p-xylene with propanoyl chloride.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| p-Xylene | Propanoyl Chloride | AlCl₃ | 3-(2,5-Dimethylphenyl)propiophenone |
| o-Xylene | Propanoyl Chloride | AlCl₃ | 3-(3,4-Dimethylphenyl)propiophenone |
| m-Xylene | Propanoyl Chloride | AlCl₃ | 3-(2,4-Dimethylphenyl)propiophenone or 3-(2,6-Dimethylphenyl)propiophenone |
Table 1: Examples of Friedel-Crafts Acylation of Xylene Isomers.
The success of the Friedel-Crafts acylation heavily relies on the choice of the Lewis acid catalyst and the reaction conditions. wikipedia.org Aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation. youtube.com However, its use often requires stoichiometric amounts due to complexation with the starting material and the ketone product. organic-chemistry.org This can lead to challenges in product work-up and waste generation.
Research has focused on developing more efficient and environmentally benign catalytic systems. These include:
Alternative Lewis Acids: Other metal halides such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be employed. wikipedia.org The choice of catalyst can influence the regioselectivity and yield of the reaction.
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and metal oxides like zinc oxide (ZnO), offers advantages in terms of catalyst recovery and reusability. organic-chemistry.org
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation, can lead to faster reaction times and reduced environmental impact. organic-chemistry.org
The reaction temperature is another critical parameter. While some acylations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. google.com Careful control of the temperature is necessary to prevent side reactions and decomposition of the product.
Grignard Reaction-Based Syntheses
Grignard reactions provide a powerful alternative for the synthesis of propiophenones by forming a new carbon-carbon bond through the nucleophilic addition of an organomagnesium reagent to an electrophilic carbonyl compound. wikipedia.orgleah4sci.com
The first step in this synthetic sequence is the preparation of a Grignard reagent. This is typically achieved by reacting an aryl halide, such as a brominated dimethylbenzene, with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgrsc.orglibretexts.org For the synthesis of this compound, 2-bromo-1,4-dimethylbenzene would be the required starting material. The resulting organometallic compound is 2,5-dimethylphenylmagnesium bromide. hymasynthesis.com Similar Grignard reagents can be prepared from other isomers of bromodimethylbenzene. sigmaaldrich.comsigmaaldrich.com
The formation of the Grignard reagent is sensitive to moisture and oxygen, and therefore, the reaction must be carried out under anhydrous and inert conditions. wikipedia.org
| Aryl Halide | Grignard Reagent |
| 2-Bromo-1,4-dimethylbenzene | 2,5-Dimethylphenylmagnesium bromide |
| 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylphenylmagnesium bromide sigmaaldrich.com |
| 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylphenylmagnesium bromide sigmaaldrich.com |
Table 2: Formation of Dimethylphenylmagnesium Bromide Reagents.
The prepared Grignard reagent, acting as a potent nucleophile, can then be reacted with a suitable electrophile to form the desired propiophenone. libretexts.orgpearson.com A common electrophile for this purpose is propanoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. saskoer.camasterorganicchemistry.com The Grignard reagent adds to the carbonyl carbon of the propanoyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride leaving group, yielding the ketone. saskoer.ca
It is important to note that Grignard reagents can react twice with acyl chlorides to form tertiary alcohols. masterorganicchemistry.com However, by carefully controlling the reaction conditions, such as using a low temperature and adding the Grignard reagent slowly to the acyl chloride, the formation of the ketone can be favored.
Alternatively, the Grignard reagent can be reacted with propionitrile. ncl.res.in The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which is then hydrolyzed during the aqueous workup to yield the ketone. This method can sometimes offer better control over the reaction and avoid the formation of the tertiary alcohol byproduct. leah4sci.com
| Grignard Reagent | Electrophile | Product |
| Phenylmagnesium bromide | Propanoyl chloride | Propiophenone pearson.com |
| 3-Methoxyphenylmagnesium bromide | Propionitrile | 3-Methoxypropiophenone ncl.res.in |
| 2,5-Dimethylphenylmagnesium bromide | Propanoyl chloride | This compound |
Table 3: Nucleophilic Addition Reactions for Propiophenone Synthesis.
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis provides a powerful platform for the formation of the carbon-carbon bonds inherent in the structure of this compound. Palladium and copper catalysts are at the forefront of these methodologies.
Palladium-catalyzed carbonylative cross-coupling reactions represent a versatile method for the synthesis of aryl ketones. These reactions typically involve the coupling of an aryl or vinyl triflate with an arene and carbon monoxide. nih.govrsc.org A key challenge in these transformations is balancing the activation of the C-OTf bond with the subsequent reductive elimination. The use of specific ligands, such as the large bite-angle Xantphos, has been shown to facilitate this process, enabling the formation of potent N-acyl pyridinium (B92312) salt electrophiles that can then acylate a variety of (hetero)arenes. nih.govrsc.org This approach avoids the need for stoichiometric Lewis acids and pre-formed organometallic reagents, offering a more atom-economical route to ketones. nih.gov
Another innovative palladium-catalyzed carbonylative approach involves the use of aryl thianthrenium salts, which can be prepared from arenes via C-H thianthrenation. These salts then undergo a carbonylative cross-coupling with arylboronic acids to produce diaryl ketones in good to excellent yields. nih.gov This method provides a pathway to synthesize both symmetrical and unsymmetrical bi(hetero)aryl ketones directly from simple aromatic compounds and carbon monoxide under relatively mild conditions. mcgill.ca
The direct carbonylative α-arylation of ketones with aryl bromides, catalyzed by palladium, presents another route to complex ketone structures. researchgate.net This three-component reaction utilizes carbon monoxide to form aryl 1,3-diketones. researchgate.net Mechanistic studies suggest that the oxidative addition of the aryl bromide to the palladium center is the rate-limiting step in this catalytic cycle. researchgate.net
| Catalyst System | Coupling Partners | Key Features | Reference |
| Palladium with Xantphos ligand | (Hetero)arenes and aryl/vinyl triflates | Generates potent N-acyl pyridinium salt electrophiles; avoids stoichiometric Lewis acids. | nih.govrsc.org |
| Palladium | Aryl thianthrenium salts and arylboronic acids | Site-selective C-H thianthrenation of arenes; forms diaryl ketones. | nih.gov |
| Palladium with Josiphos ligand | Ketones and aryl bromides | Carbonylative α-arylation to form 1,3-diketones; oxidative addition is turnover-limiting. | researchgate.net |
Acylative cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental in modern organic synthesis for the formation of ketones. These reactions typically involve the coupling of an acyl halide or another carboxylic acid derivative with an organoboronic acid. A notable advancement in this area is the development of a mechanochemical, solvent-free method for the chemoselective synthesis of ketones from acyl chlorides and boronic acids. nsf.gov This solid-state approach offers short reaction times and high selectivity for the cleavage of the C(acyl)-Cl bond. nsf.gov
The direct use of carboxylic acids in palladium-catalyzed cross-coupling reactions provides a more direct route to ketones, avoiding the need to first convert the carboxylic acid to a more reactive derivative. nsf.gov Synergistic iridium-photoredox and nickel catalysis has enabled the efficient acyl-Csp3 bond formation from structurally diverse carboxylic acids and potassium alkyltrifluoroborates under mild conditions. organic-chemistry.org
Furthermore, the cross-coupling of enantiomerically enriched alkylboron compounds with acylating agents, catalyzed by palladium, allows for the stereospecific synthesis of chiral ketones. organic-chemistry.org This highlights the versatility of boronic acid derivatives in accessing structurally complex and stereochemically defined ketone products.
| Catalyst System | Coupling Partners | Key Features | Reference |
| Palladium | Acyl chlorides and boronic acids | Mechanochemical, solvent-free, highly chemoselective. | nsf.gov |
| Iridium-photoredox and Nickel | Carboxylic acids and potassium alkyltrifluoroborates | Mild conditions, efficient acyl-Csp3 bond formation. | organic-chemistry.org |
| Palladium | Enantiomerically enriched alkylboron compounds and acylating agents | Stereospecific synthesis of chiral ketones. | organic-chemistry.org |
Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for the formation of C-C bonds via the direct coupling of two different C-H bonds. This approach is highly atom-economical as it avoids the pre-functionalization of substrates. A notable application in the synthesis of propiophenone derivatives is the direct α-ketoesterification of propiophenones with acetophenones. rsc.orgnih.gov This reaction utilizes molecular oxygen as a clean oxidant and proceeds via a C(sp3)-H oxidative cross-coupling mechanism. rsc.orgnih.gov
The versatility of copper catalysis is also demonstrated in the decarboxylative cross-coupling of propiolic acids with terminal alkynes, leading to unsymmetrical 1,3-conjugated diynes. researchgate.net While not directly producing propiophenones, this methodology showcases the ability of copper to facilitate sp-sp bond formation, a reaction type that is complementary to classical Glaser coupling. researchgate.net
Furthermore, copper-mediated selective C-H activation and cross-dehydrogenative C-N coupling of 2'-aminoacetophenones have been developed to synthesize isatins. organic-chemistry.org This highlights the potential of copper catalysts to mediate selective oxidative transformations at positions relevant to the functionalization of propiophenone-like structures. organic-chemistry.org
| Catalyst | Reactants | Product Type | Key Features | Reference |
| Copper | Propiophenones and Acetophenones | α-Ketoesters | Utilizes O2 as a clean oxidant; C(sp3)-H oxidative cross-coupling. | rsc.orgnih.gov |
| Copper | Propiolic acids and Terminal alkynes | Unsymmetrical 1,3-conjugated diynes | Decarboxylative cross-coupling for sp-sp bond formation. | researchgate.net |
| Copper(II) acetate | 2'-Aminoacetophenones | Isatins | Selective C-H activation and cross-dehydrogenative C-N coupling. | organic-chemistry.org |
Alternative and Emerging Synthetic Protocols for Ketone Formation
Beyond traditional transition metal-catalyzed cross-coupling, several alternative and emerging protocols for ketone synthesis have been developed. One-pot formal dehydrogenative coupling between aldehydes and non-activated hydrocarbons, mediated by a decatungstate photocatalyst, offers a sustainable route to ketones using light and oxygen. nih.gov
Another innovative approach involves a multicatalytic method combining N-heterocyclic carbene (NHC) catalysis, hydrogen atom transfer (HAT) catalysis, and photoredox catalysis for the allylic acylation of alkenes with carboxylic acids. nih.gov This method allows for the synthesis of β,γ-unsaturated ketones without the need for pre-activation of the substrates. nih.gov
Recently, a novel one-pot process has been developed to transform aromatic ketones into aromatic esters through a sequential Claisen and retro-Claisen reaction. waseda.jp While this is a transformation of a ketone, it highlights new ways of thinking about the reactivity of the ketone functional group and its potential for further synthetic diversification.
Post-Synthetic Functionalization and Derivatization
Once the core structure of this compound is synthesized, further functionalization can be achieved through various transformations of the propiophenone carbonyl and the aryl methyl groups.
The carbonyl group of propiophenone and its analogues can be a site for various oxidative transformations. For instance, palladium-catalyzed carbonylative α-arylation of acetophenones can lead to the formation of 1,3-diketones, introducing further complexity to the molecule. researchgate.net
The aryl methyl groups, such as the two methyl groups on the phenyl ring of this compound, are also potential sites for selective oxidation. While specific studies on the selective oxidation of the methyl groups in this particular compound are not detailed in the provided context, the principles of selective C-H oxidation are well-established. Such transformations could potentially lead to the corresponding carboxylic acids or alcohols, providing handles for further derivatization.
Reductive Modifications of the Ketone Functionality
The carbonyl group of this compound is a key site for chemical modification, particularly through reduction. The outcome of the reduction, either a secondary alcohol or a fully deoxygenated methylene (B1212753) group, depends on the chosen reagents and reaction conditions.
Reduction to Alcohols:
Chemoselective reduction of the ketone to a secondary alcohol, 1-(2,5-dimethylphenyl)-3-phenylpropan-1-ol, can be achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes. youtube.com For this transformation, NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be effective, leaving other potentially reducible groups, such as esters, untouched. youtube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) would also accomplish this reduction, though with less chemoselectivity if other sensitive functional groups are present.
Catalytic hydrogenation offers another pathway to the alcohol. This heterogeneous reaction involves hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction occurs on the surface of the metal catalyst. youtube.com For ketones, this method typically yields the corresponding secondary alcohol.
Deoxygenation to Alkanes:
Complete reduction of the carbonyl group to a methylene group, yielding 1-(2,5-dimethylphenyl)-3-phenylpropane, requires more forceful conditions. Two classical methods are particularly effective for aryl-alkyl ketones like this compound: the Clemmensen reduction and the Wolff-Kishner reduction. wikipedia.orgorgoreview.com
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). wikipedia.orglibretexts.org It is highly effective for reducing aryl-alkyl ketones and is often used in sequence with Friedel-Crafts acylation to synthesize alkylbenzenes. wikipedia.orgorgoreview.com The substrate must be stable in strongly acidic conditions. libretexts.org The precise mechanism is not fully understood due to the heterogeneous nature of the reaction, but it is thought to involve organozinc intermediates on the surface of the zinc. wikipedia.orgbyjus.com The corresponding alcohol is not believed to be an intermediate in this pathway. libretexts.orgbyjus.com
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, making it a complementary method to the acid-based Clemmensen reduction. orgoreview.comalfa-chemistry.com The ketone is first converted to a hydrazone intermediate by reacting it with hydrazine (B178648) (NH₂NH₂). pharmaguideline.combyjus.comwikipedia.org This hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like diethylene glycol. pharmaguideline.combyjus.com The driving force for the reaction is the thermodynamically favorable evolution of nitrogen gas (N₂), which forms the final alkane product. masterorganicchemistry.com The Huang-Minlon modification, a one-pot procedure where water and excess hydrazine are distilled off after hydrazone formation, can improve yields and shorten reaction times. wikipedia.orgmasterorganicchemistry.com
Table 1: Comparison of Reduction Methods for Propiophenone Analogues
| Method | Reagents & Conditions | Product | Substrate Compatibility |
|---|---|---|---|
| Hydride Reduction | NaBH₄, Methanol | Secondary Alcohol | Good for selective ketone reduction in presence of less reactive groups (e.g., esters). |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Secondary Alcohol | Effective for reducing C=O and C=C bonds. |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Alkane (CH₂) | Substrate must be stable to strong acid. libretexts.org Not suitable for acid-sensitive molecules. |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, Diethylene glycol, heat | Alkane (CH₂) | Substrate must be stable to strong base and high temperatures. wikipedia.org Not suitable for base-sensitive molecules. |
Regioselective Electrophilic Aromatic Substitutions on Phenyl Rings
The structure of this compound presents two distinct aromatic rings for electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The regiochemical outcome—the position where the new substituent attaches—is directed by the activating and deactivating effects of the groups already present on each ring.
On the 2,5-Dimethylphenyl Ring: This ring contains two methyl groups (-CH₃) and an alkyl chain (-CH₂CH₂C(O)Ph). Methyl groups are activating, ortho-, para-directing groups due to hyperconjugation and inductive effects. The propyl-ketone chain is a deactivating, meta-directing group. The combined effect of the two strongly activating methyl groups will dominate. They will direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, electrophilic attack is most likely to occur at the C4 and C6 positions, which are ortho to one methyl group and para to the other, and ortho to the deactivating alkyl group. The C3 position is also activated but may experience some steric hindrance.
On the Phenyl Ring of the Propiophenone Moiety: This ring is attached to the carbonyl group of the propiophenone. The acyl group (-C(O)CH₂CH₂Ar) is a moderate deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta-position (C3' and C5'). Therefore, reactions like nitration or sulfonation on this ring would be expected to yield predominantly the 3'-substituted product.
Site-selectivity in such reactions can sometimes be controlled by the choice of catalyst. For example, in certain iridium(III)-catalyzed C-H functionalization reactions, the directing priority of different functional groups (amides, ketones, etc.) can be exploited to achieve regioselectivity on polyfunctional arenes. acs.org In one instance, a six-membered iridacycle formed from a phenylacetamide group directed functionalization over a five-membered ring that would form from a diaryl ketone. acs.org
Nucleophilic Substitution Reactions of Halogenated Propiophenone Analogues
Halogenated derivatives of this compound serve as versatile intermediates for synthesizing a variety of analogues through nucleophilic aromatic substitution (SNAAr) or metal-catalyzed cross-coupling reactions. The reactivity of the halogenated ring depends on the position of the halogen and the presence of activating or deactivating groups.
For an SNAAr reaction to proceed, a strong electron-withdrawing group (like a nitro group, -NO₂) must be positioned ortho or para to the leaving group (the halogen). If a halogen were introduced onto the phenyl ring of the propiophenone moiety (e.g., at the 4'-position), it would not be sufficiently activated for classical SNAAr, as the acyl group is only moderately deactivating and is meta-directing.
However, these halogenated precursors are ideal substrates for transition-metal-catalyzed cross-coupling reactions. For instance, a bromo- or iodo-substituted analogue could undergo reactions like:
Buchwald-Hartwig Amination: To introduce primary or secondary amine functionalities.
Suzuki Coupling: To form new carbon-carbon bonds with boronic acids.
Sonogashira Coupling: To install terminal alkynes.
These reactions provide a powerful platform for creating diverse libraries of compounds. For example, the aza-Michael reaction, which involves the nucleophilic addition of an amine to an α,β-unsaturated ketone (a chalcone), is a related strategy used to synthesize 1,3-diaryl-3-(arylamino)propan-1-one derivatives. researchgate.net This highlights how nucleophilic additions can be used to build complexity from propiophenone-related structures. researchgate.net
Derivatization for Enhanced Analytical Detection and Spectroscopic Characterization
To improve the detection and characterization of ketones like this compound, particularly at low concentrations or in complex matrices, derivatization is often employed. This involves reacting the carbonyl group with a specific reagent to form a new compound with properties more amenable to a given analytical technique.
Reacting the ketone with hydroxylamine (B1172632) (NH₂OH) or one of its derivatives produces an oxime. This conversion replaces the carbonyl C=O double bond with a C=N-OH double bond. Oximation is a common derivatization strategy used in analytical chemistry. researchgate.net The resulting oximes are often more volatile and thermally stable than the parent ketones, making them more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). The distinct mass fragmentation pattern of the oxime derivative can also aid in structural elucidation and confirmation.
Hydrazine (H₂NNH₂) and its derivatives are highly reactive towards carbonyl compounds, forming hydrazones. pharmaguideline.combyjus.com This reaction is fundamental to the Wolff-Kishner reduction and is also a cornerstone of classical analytical chemistry for the detection and characterization of aldehydes and ketones.
A prominent example is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent reacts with ketones to form 2,4-dinitrophenylhydrazones, which are typically brightly colored, crystalline solids with sharp melting points. This color formation provides a simple qualitative test for carbonyls. The solid derivatives can be easily isolated, purified, and identified by their melting points and spectroscopic data. For quantitative analysis, these hydrazone derivatives are highly chromophoric, making them ideal for detection by UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) with a UV detector.
Table 2: Common Derivatization Reagents for Ketone Analysis
| Reagent | Derivative Formed | Analytical Advantage |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | Increased volatility and thermal stability for GC-MS. |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Forms colored, solid derivatives; strong UV chromophore for HPLC analysis. |
| Hydrazine (H₂NNH₂) | Hydrazone | Intermediate for further reactions (e.g., Wolff-Kishner); basis for other derivatizing agents. byjus.com |
Convergent and Multi-Component Synthetic Strategies
While linear syntheses (A → B → C) are common, convergent and multi-component strategies offer more efficient pathways to complex molecules like this compound and its analogues.
A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of a 2,5-dimethylphenyl organometallic reagent (e.g., a Grignard or organolithium reagent) from 2,5-dimethylbromobenzene.
Fragment B Synthesis: Preparation of 3-phenylpropanoyl chloride from 3-phenylpropanoic acid.
Coupling: Reacting Fragment A with Fragment B to form the final ketone. This avoids carrying the full carbon skeleton through multiple steps.
Multi-component reactions (MCRs) are even more efficient, combining three or more starting materials in a single pot to form a product that incorporates portions of all reactants. While a specific, well-established MCR for this compound is not prominent in the literature, related strategies exist for building similar 1,3-diaryl ketone structures. For instance, a three-component reaction could hypothetically involve a palladium-catalyzed carbonylative coupling of an aryl halide (e.g., 2,5-dimethyliodobenzene), an alkene (e.g., styrene), and carbon monoxide. Such advanced catalytic methods are at the forefront of modern synthetic chemistry, aiming to maximize efficiency and minimize waste.
A more classical, yet highly relevant, two-step convergent strategy is the Friedel-Crafts acylation followed by a reduction. wikipedia.orgwikipedia.org One could perform a Friedel-Crafts acylation of benzene with 3-(2,5-dimethylphenyl)propanoyl chloride to construct the target ketone. wikipedia.org This two-component approach is a cornerstone of aryl ketone synthesis.
Synthesis of β-Aminoketone Intermediates from Propiophenone Derivatives
The synthesis of β-aminoketones from propiophenone derivatives is a cornerstone of synthetic organic chemistry, primarily achieved through the Mannich reaction. nih.gov This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on the α-carbon of a carbonyl compound. In the context of propiophenone derivatives, including this compound, the reaction typically combines the ketone, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine or their corresponding hydrochloride salts. researchgate.net
The general mechanism commences with the formation of an iminium ion from the reaction between the aldehyde and the amine. Subsequently, the ketone, in its enol form, attacks the iminium ion to form the β-aminoketone, often referred to as a Mannich base. nih.gov Various catalysts, including bismuth nitrate, have been shown to efficiently facilitate this transformation at room temperature, offering high yields and environmentally friendly conditions. researchgate.net
A straightforward approach for generating diverse β-aminoketones utilizes 3-(N,N-dimethylamino)propiophenone derivatives as key starting materials. scielo.brresearchgate.net This method involves the N-alkylation of secondary benzylamines with propiophenone salts, leading to the desired β-aminoketone products in good yields. scielo.brresearchgate.net These intermediates are valuable as they can be readily converted to other significant compounds, such as γ-aminoalcohols, through the chemical or catalytic reduction of their carbonyl groups. scielo.brresearchgate.net Furthermore, recent advancements have demonstrated the synthesis of β-aminoketones through the addition of a vinyl Grignard reagent to amides, which subsequently traps the vinyl ketone intermediate. nih.gov This process has been adapted for continuous flow synthesis, enhancing its efficiency and scalability. nih.gov
The reaction conditions for the synthesis of β-aminoketones via the Mannich reaction can be tailored based on the specific propiophenone derivative and amine used. Below is a representative table of reaction components.
Table 1: Representative Components for Mannich Reaction of Propiophenone Derivatives
| Ketone Component | Aldehyde Component | Amine Component | Potential Product |
| This compound | Formaldehyde | Dimethylamine | 3-(2,5-Dimethylphenyl)-3-(dimethylamino)propiophenone |
| Propiophenone | Benzaldehyde (B42025) | Aniline | 3-(Phenylamino)-1,3-diphenylpropan-1-one |
| 4'-Chloropropiophenone | Formaldehyde | Morpholine | 1-(4-Chlorophenyl)-3-morpholinopropan-1-one |
This table presents illustrative examples of reactants that could be used in a Mannich reaction to generate β-aminoketone intermediates.
Application in Chalcone (B49325) Synthesis via Aldol (B89426) Condensation Reactions
This compound serves as a key precursor in the synthesis of chalcones through base-catalyzed aldol condensation reactions, specifically the Claisen-Schmidt condensation. tsijournals.com Chalcones are α,β-unsaturated ketones that form the central core of many biologically important compounds. tsijournals.comwpmucdn.com The synthesis involves the reaction of a substituted or unsubstituted benzaldehyde with a ketone, such as this compound, in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). tsijournals.comnih.gov
The reaction mechanism is initiated by the deprotonation of the α-carbon of the propiophenone derivative by the base, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. wpmucdn.com Solvent-free methods, involving grinding the reactants with solid NaOH, have also been developed, highlighting a green chemistry approach to chalcone synthesis. rsc.org While the aldol condensation is a classic method, alternative high-yield protocols, such as the Wittig reaction, have been developed to overcome limitations with certain substituted reactants. nih.gov
The structural diversity of the resulting chalcones can be easily achieved by varying the substituents on the benzaldehyde reactant.
Table 2: Chalcone Synthesis from this compound via Claisen-Schmidt Condensation
| Ketone | Aldehyde | Catalyst | Resulting Chalcone Structure (Example) |
| This compound | Benzaldehyde | NaOH or KOH | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one |
| This compound | 4-Chlorobenzaldehyde | NaOH or KOH | (E)-3-(4-Chlorophenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one |
| This compound | 4-Methoxybenzaldehyde | NaOH or KOH | (E)-1-(2,5-Dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
This table illustrates potential chalcones synthesized from this compound and various benzaldehydes.
Late-Stage Functionalization and Complex Molecule Construction
The synthetic intermediates derived from this compound, namely β-aminoketones and chalcones, are not merely final products but are pivotal building blocks for the construction of more complex and often biologically active molecules. researchgate.netwpmucdn.com
From β-Aminoketones: The β-aminoketone moiety is a versatile functional group handle for late-stage functionalization. researchgate.net These compounds are precursors for a wide array of heterocyclic systems. For instance, they can be utilized in the synthesis of piperidines, indolizidines, and pyrido-isoindoles through various cyclization strategies. nih.govresearchgate.net The reduction of the ketone functionality in β-aminoketones leads to the formation of γ-aminoalcohols, another important class of compounds. scielo.brresearchgate.net
From Chalcones: Chalcones, with their reactive α,β-unsaturated ketone system, are key intermediates in the synthesis of flavonoids and other heterocyclic compounds. tsijournals.comwpmucdn.com The enone moiety can undergo a variety of transformations, including Michael addition reactions, where a nucleophile adds to the β-carbon. This reaction is often the initial step in the synthesis of pyrazolines, isoxazoles, and pyrimidines. For example, reaction with hydrazine derivatives leads to pyrazolines, while reaction with hydroxylamine yields isoxazoles. Furthermore, chalcones can serve as intermediates for more complex molecules like 2,4-diphenyloxetane through a multi-step synthetic route. wpmucdn.com The inherent reactivity of these intermediates allows for their incorporation into intricate molecular scaffolds, demonstrating the utility of this compound in complex molecule construction.
Mechanistic Insights and Stereochemical Investigations in 3 2,5 Dimethylphenyl Propiophenone Chemistry
Detailed Reaction Mechanism Elucidation
The synthesis and functionalization of 3-(2,5-dimethylphenyl)propiophenone and related aryl ketones are governed by intricate reaction mechanisms. Understanding these pathways, including the catalytic cycles, electronic and steric effects, and the role of radical processes, is crucial for developing efficient and selective synthetic methodologies.
Understanding Catalytic Cycles in Carbon-Carbon Bond Formation
The formation of the core structure of this compound often involves the creation of a carbon-carbon (C-C) bond between an aromatic ring and a propanoyl group. This is frequently achieved through transition metal-catalyzed cross-coupling reactions or classical electrophilic aromatic substitution like the Friedel-Crafts acylation. masterorganicchemistry.comnih.gov
Palladium-catalyzed cross-coupling reactions are a modern and versatile method for forming C-C bonds. researchgate.netscribd.com A general catalytic cycle for the α-arylation of a ketone, which is analogous to the formation of 3-arylpropiophenones, typically involves a Pd(0)/Pd(II) cycle. nih.govst-andrews.ac.ukyoutube.com
A Generalized Palladium-Catalyzed Catalytic Cycle:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (e.g., a substituted bromobenzene). This step forms a Pd(II) intermediate. nih.govyoutube.com
Transmetalation: An enolate, generated from the propiophenone (B1677668) precursor by a base, then reacts with the Pd(II) complex. nih.govyoutube.com The enolate displaces the halide on the palladium, forming an arylpalladium enolate intermediate. This is the transmetalation step.
Reductive Elimination: The final step is reductive elimination, where the aryl and enolate groups couple to form the new C-C bond, yielding the final product, this compound. This step also regenerates the Pd(0) catalyst, allowing the cycle to continue. researchgate.netnih.gov
The efficiency of this cycle depends on various factors, including the choice of ligand on the palladium catalyst, the base used to form the enolate, and the reaction conditions. st-andrews.ac.uk
Alternatively, the Friedel-Crafts acylation provides a more direct, one-step route to aryl ketones. nih.gov In this electrophilic aromatic substitution reaction, a Lewis acid like aluminum chloride (AlCl₃) activates an acyl halide (propionyl chloride), which is then attacked by the electron-rich aromatic ring (1,4-dimethylbenzene). masterorganicchemistry.comruc.dk The reaction is typically under kinetic control, meaning the distribution of products is determined by the relative activation energies of the competing pathways rather than the thermodynamic stability of the final products. nih.gov
| Catalyst System | Reaction Type | Key Mechanistic Steps | Reference |
| Pd(0)/Ligand | Cross-Coupling (α-Arylation) | Oxidative Addition, Transmetalation, Reductive Elimination | researchgate.netnih.gov |
| AlCl₃ | Friedel-Crafts Acylation | Formation of Acylium Ion, Electrophilic Attack, Rearomatization | masterorganicchemistry.comnih.gov |
| Rh(I)/Ligand | C-C Bond Activation | Oxidative Addition, C-C Cleavage, Reductive Elimination | nih.gov |
Electronic and Steric Influences on Reaction Selectivity
The selectivity of reactions involving this compound is heavily influenced by both electronic and steric effects. wikipedia.orgnumberanalytics.com These non-bonding interactions dictate the shape and reactivity of the molecules involved. wikipedia.org
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. ruc.dk However, these groups direct incoming electrophiles to the ortho and para positions relative to themselves. In the case of 1,4-dimethylbenzene (p-xylene), all available positions are ortho to one methyl group and meta to the other, leading to a specific substitution pattern.
Steric Effects: Steric hindrance, a consequence of the spatial arrangement of atoms, plays a critical role in selectivity. wikipedia.orgnumberanalytics.com The ortho-methyl group on the 2,5-dimethylphenyl moiety provides significant steric bulk near the reaction center.
In Friedel-Crafts reactions , this steric hindrance can influence which of the available positions on the aromatic ring is acylated. ruc.dk
In catalytic reactions , the steric profile of ligands is crucial. For instance, in an asymmetric transfer hydrogenation, a ligand with a 3,5-dimethylphenyl group was found to provide the highest enantioselectivity, outperforming both smaller (phenyl) and bulkier (di-tert-butylphenyl) substituents. acs.orgacs.org This suggests an optimal steric fit is required for high selectivity.
In palladium-catalyzed α-arylation, bulky, electron-rich phosphine (B1218219) ligands are often used to accelerate the reductive elimination step and improve catalyst performance. researchgate.netorganic-chemistry.org The steric properties of both the ligand and the substrate (the ketone enolate) influence the outcome. researchgate.net For example, in ketones with two different enolizable positions, arylation often occurs selectively at the less sterically hindered carbon. organic-chemistry.org
The interplay between electronic activation by the methyl groups and steric hindrance from their positions ultimately governs the regioselectivity and stereoselectivity of synthetic transformations.
Hydrogen Atom Transfer Processes in Functionalization
Hydrogen Atom Transfer (HAT) is a fundamental radical process that enables the functionalization of otherwise inert C-H bonds. rsc.orgnih.gov This process involves the concerted movement of a proton and an electron from a donor to an acceptor. nih.gov In the context of ketone chemistry, HAT provides powerful strategies for modifying molecules at positions remote from the carbonyl group, such as the γ-carbon. chemrxiv.org
A common strategy involves generating an iminyl radical from a ketone derivative (e.g., an oxime). This radical can then mediate an intramolecular 1,5-HAT, abstracting a hydrogen atom from the γ-carbon. chemrxiv.org This relocates the radical center to the γ-position, which can then be trapped by another reagent to form a new C-C or C-O bond. rsc.orgchemrxiv.org
General Mechanism for γ-C–H Functionalization via 1,5-HAT:
Radical Generation: An initial radical is generated, often through photoredox, thermal, or microwave-promoted homolysis of a weak bond in a ketone derivative. chemrxiv.orgrsc.org
1,5-HAT: The initial radical undergoes an intramolecular 1,5-hydrogen atom transfer, moving a hydrogen from the γ-position to the initial radical site. This is often thermodynamically favorable. chemrxiv.org
Radical Trapping: The newly formed carbon-centered radical at the γ-position is trapped by a radical acceptor.
Product Formation: Subsequent steps, which may include hydrolysis, lead to the final functionalized ketone product. chemrxiv.org
The feasibility and rate of HAT are influenced by the bond dissociation energies (BDEs) of the C-H bonds involved. rsc.org Excited-state aromatic ketones, such as benzophenone (B1666685) derivatives, are also known to be effective HAT reagents, capable of abstracting hydrogen atoms from aliphatic C-H bonds upon photoexcitation. rsc.org This opens pathways for various alkane functionalizations, including oxygenation and dehydrogenation. rsc.org
Stereochemical Control and Isomerism
Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For molecules like this compound and its derivatives, this involves developing stereoselective synthetic pathways and understanding the nature of its potential isomers.
Diastereoselective and Enantioselective Synthetic Pathways
Creating chiral centers with a specific configuration is essential, particularly in the synthesis of pharmaceuticals. Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. liv.ac.ukdiva-portal.orgnih.govorganic-chemistry.org
Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in combination with a chiral transition metal catalyst (often based on Ruthenium or Rhodium) to achieve high enantioselectivity. liv.ac.ukdiva-portal.org The selectivity is directed by a chiral ligand attached to the metal center. For example, in the reduction of diketones, ATH can selectively reduce the less sterically hindered ketone, demonstrating high levels of both regioselectivity and enantioselectivity. acs.org
Enantioselective Protonation: Another strategy involves the generation of a prochiral enolate from a ketone, which is then protonated by a chiral proton source. nih.gov This can be achieved using catalytic amounts of a chiral proton donor, such as a dipeptide, in the presence of a stoichiometric achiral proton source. nih.gov
Diastereoselective Reactions: When a reaction creates a new stereocenter in a molecule that already contains one, diastereomers are formed. Controlling the outcome of such reactions is known as diastereocontrol. For example, cooperative catalysis using multiple metal catalysts has been shown to enable a "diastereodivergent" synthesis, where either the syn or anti diastereomer can be formed selectively from the same set of starting materials by simply changing one of the catalysts. nih.govacs.org Such strategies could be applied to reactions involving derivatives of this compound to control the relative stereochemistry of multiple chiral centers.
| Method | Transformation | Key Feature | Potential Outcome | Reference |
| Asymmetric Transfer Hydrogenation | Ketone → Chiral Alcohol | Chiral Ru or Rh catalyst | High enantiomeric excess (ee) | liv.ac.ukorganic-chemistry.org |
| Enantioselective Protonation | Enolate → Chiral Ketone | Chiral proton donor | Formation of α-chiral ketones | nih.gov |
| Cooperative Catalysis | Three-component reaction | Switchable dual-metal catalysts | Diastereoselectivity control (syn vs. anti) | nih.govacs.org |
Configurational Isomerism in Unsaturated Propiophenone Analogues
Configurational isomers are stereoisomers that cannot be interconverted by simple bond rotation at room temperature, such as cis/trans (or E/Z) isomers. chemistrysteps.com When the saturated propyl chain of this compound is modified to include a double bond, for instance in an α,β-unsaturated ketone (chalcone) structure, the potential for geometrical isomerism arises. ajpps.orgnih.govmdpi.com
Chalcones, or 1,3-diaryl-2-propen-1-ones, can exist as E (trans) and Z (cis) isomers due to restricted rotation around the C=C double bond. nih.govmdpi.com
The E-isomer is generally more thermodynamically stable and therefore the predominant form. The lower stability of the Z-isomer is often attributed to steric repulsion between the carbonyl group and the aromatic ring. nih.govmdpi.com
The isomerization from the less stable Z-chalcone to the E-chalcone can be catalyzed by base. The proposed mechanism involves the attack of the base at the β-carbon to form a carbanionic intermediate, which can then rotate before eliminating the base to yield the more stable E-isomer. rsc.org
The specific configuration can be determined using techniques like NMR spectroscopy, where the coupling constant (J-value) between the vinylic protons is characteristic. For E-chalcones, this value is typically in the range of 12-18 Hz. researchgate.net
| Isomer Type | Description | Stability | Interconversion | Reference |
| E-isomer (trans) | Substituents on opposite sides of the double bond. | More stable | - | nih.gov |
| Z-isomer (cis) | Substituents on the same side of the double bond. | Less stable due to steric hindrance. | Can isomerize to the E-isomer, often base-catalyzed. | nih.govrsc.org |
Advanced Research Applications and Interdisciplinary Perspectives of 3 2,5 Dimethylphenyl Propiophenone
Strategic Utility in Organic Synthesis and Material Science
The chemical architecture of 3-(2,5-Dimethylphenyl)propiophenone makes it a valuable starting material for the construction of a diverse array of organic compounds and materials. Its reactive ketone group and the potential for functionalization on both the propiophenone (B1677668) and dimethylphenyl moieties allow for its strategic use in creating molecules with tailored properties.
Precursor Role in Heterocyclic Compound Synthesis (e.g., Pyrazoles, Oxazoles, Thiazoles)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound can serve as a key precursor for their synthesis. This is often achieved through the initial conversion of the propiophenone to a more reactive intermediate, such as a chalcone (B49325).
Pyrazoles: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govbeilstein-journals.orgnih.gov The α,β-unsaturated ketone functionality of the chalcone derived from this compound, namely (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, provides the necessary electrophilic centers for reaction with hydrazine derivatives. This reaction proceeds via a Michael addition of hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole. nih.govresearchgate.netmdpi.com The reaction of chalcones with hydrazine hydrate (B1144303) is a well-established method for the synthesis of 3,5-disubstituted-1H-pyrazoles. researchgate.net
Oxazoles and Isoxazoles: Oxazoles are five-membered heterocycles with one nitrogen and one oxygen atom. While direct synthesis from this compound is less common, its derivatives can be employed. For instance, α-haloketones derived from the propiophenone can react with amides to form oxazoles. More frequently, the chalcone derivative can be used to synthesize isoxazoles, which are isomers of oxazoles. The reaction of a chalcone with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazolines, which can then be oxidized to isoxazoles. nih.govorientjchem.orgwpmucdn.comuobaghdad.edu.iqijert.org This reaction involves the initial formation of an oxime, followed by cyclization.
Thiazoles: Thiazoles, containing a sulfur and a nitrogen atom in a five-membered ring, are often synthesized via the Hantzsch thiazole (B1198619) synthesis. This method typically involves the reaction of an α-haloketone with a thioamide. nih.gov The chalcone derived from this compound can be first halogenated at the α-carbon and then reacted with a thioamide, such as thiourea, to produce the corresponding thiazole derivative. acs.org This approach allows for the introduction of various substituents on the thiazole ring, depending on the thioamide used.
Building Block for Complex Polyfunctional Molecules (e.g., Aminoalcohols, Chalcones)
The structure of this compound is well-suited as a foundational element for the assembly of more complex molecules bearing multiple functional groups.
Chalcones: As previously mentioned, one of the most direct and important applications of this compound is its conversion to the corresponding chalcone, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. This transformation is typically achieved through a Claisen-Schmidt condensation reaction with a suitable benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521). mdpi.com The resulting α,β-unsaturated ketone is a highly versatile intermediate in its own right, participating in a wide range of chemical transformations. nih.gov The synthesis of various substituted 2',5'-dimethyl phenyl chalcones has been reported with high yields. researchgate.netresearchgate.net
Aminoalcohols: Aminoalcohols are crucial structural motifs in many pharmaceuticals and natural products. The chalcone derived from this compound can be converted into aminoalcohols through several synthetic routes. One common method involves the reduction of the carbonyl group and the carbon-carbon double bond, followed by the introduction of an amino group. For example, the double bond can be epoxidized and then opened with an amine to yield an aminoalcohol. Alternatively, the ketone can be reduced to an alcohol, and the double bond can undergo hydroamination or be converted to an epoxide for subsequent aminolysis. The reduction of the chalcone can also be performed using reagents like sodium borohydride (B1222165), which can selectively reduce the carbonyl group to a hydroxyl group, preserving the double bond for further functionalization.
Design and Synthesis of Specialty Chemicals and Advanced Materials
The unique properties imparted by the 2,5-dimethylphenyl group make this propiophenone derivative a candidate for the synthesis of specialty chemicals and advanced materials with specific functions.
An example of its use in the synthesis of specialty chemicals is the conversion of the derived chalcone, (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, into a β-hydroxy functionalized indanone. This transformation involves epoxidation of the chalcone followed by photochemical rearrangement. mdpi.com Such indanone structures can be valuable intermediates in the synthesis of more complex molecules with potential applications in materials science or as biologically active compounds.
The ability to form heterocyclic and polyfunctional derivatives also opens up possibilities for creating novel ligands for metal complexes, which can have applications in catalysis or as advanced materials with specific optical or electronic properties. The incorporation of the bulky and electron-rich 2,5-dimethylphenyl group can influence the coordination geometry and electronic properties of such metal complexes.
Explorations in Medicinal Chemistry and Chemical Biology
The propiophenone scaffold and its derivatives, particularly chalcones, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The 2,5-dimethylphenyl substitution pattern can modulate these activities, leading to the development of new therapeutic candidates.
Structure-Activity Relationship (SAR) Investigations of Propiophenone Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For propiophenone derivatives, SAR studies often focus on the nature and position of substituents on the aromatic rings.
The antimicrobial activity of chalcones is a well-studied area. The presence of the α,β-unsaturated carbonyl system is often considered crucial for their biological effects. jocpr.com For chalcones derived from this compound, the 2,5-dimethylphenyl group (Ring A) and the other phenyl ring (Ring B) can be systematically modified to probe their impact on activity. Studies on a series of 2',5'-dimethyl phenyl chalcones have been conducted to correlate their spectral data and antimicrobial activities with various substituent effects. researchgate.net The introduction of different substituents on the B-ring of these chalcones allows for the fine-tuning of their electronic and steric properties, which in turn affects their interaction with biological targets.
Methodological Advancements in Characterization and Analysis:While basic characterization of related precursors exists, there are no papers focused on advanced methodological developments for the analysis of this compound itself in a biological contextmdpi.com.
Due to the absence of specific research data for this compound in these advanced areas, it is not possible to generate a scientifically accurate article that adheres to the provided outline. The creation of content for the requested sections would require speculation or the misattribution of findings from unrelated compounds, which would compromise the integrity and factual basis of the article.
Integration of Advanced Spectroscopy in Structural Elucidation (e.g., NMR, IR)
Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its carbon-hydrogen framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for mapping the chemical environment of each proton and carbon atom in a molecule. The expected chemical shifts for this compound can be predicted based on the analysis of its constituent parts: the propiophenone moiety and the 2,5-dimethylphenyl group. mdpi.com
In ¹H NMR, the protons of the ethyl group (-CH2CH3) on the propiophenone backbone typically appear as a quartet for the methylene (B1212753) protons (α to the carbonyl) and a triplet for the terminal methyl protons. chemicalbook.com The methylene protons are deshielded by the adjacent carbonyl group and are expected around δ 2.9-3.1 ppm, while the methyl protons would appear further upfield. chemicalbook.com The protons on the unsubstituted phenyl ring attached to the carbonyl group will show signals in the aromatic region, typically between δ 7.3 and δ 8.0 ppm. stackexchange.com The three protons on the 2,5-dimethylphenyl ring are expected to appear as distinct signals in the aromatic region, while the two methyl groups on this ring will produce sharp singlets, likely in the δ 2.3-2.5 ppm range. mdpi.com
In the proton-decoupled ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, with a characteristic signal appearing far downfield, typically around δ 190-200 ppm. mdpi.com The carbons of the two aromatic rings will resonate in the δ 120-140 ppm range, with the carbons bearing methyl groups showing distinct shifts. The aliphatic carbons of the ethyl and propyl chain linkers and the methyl substituents will appear in the upfield region of the spectrum. mdpi.com
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Carbonyl Carbon (C=O) | - | ~199 | Highly deshielded due to electronegative oxygen. |
| Phenyl Ring Protons | 7.3 - 8.0 | 128 - 137 | Complex multiplet pattern for ortho, meta, para protons. |
| 2,5-Dimethylphenyl Protons | 7.0 - 7.3 | 125 - 140 | Three distinct signals in the aromatic region. |
| Methylene Protons (-CH₂-CO) | ~3.0 (quartet) | ~35 | Adjacent to the carbonyl group. |
| Methylene Protons (-CH₂-Ar) | ~2.9 (triplet) | ~30 | Adjacent to the dimethylphenyl ring. |
| Methylene Protons (-CH₂-CH₂-CH₂) | ~2.1 (quintet) | ~25 | Central methylene of the propyl chain. |
| Aromatic Methyl Protons (-CH₃) | ~2.4 (singlet) | ~21 | Two signals for the methyl groups on the phenyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretch. This peak is typically observed in the range of 1680-1700 cm⁻¹ for aromatic ketones. mdpi.comchemicalbook.com The exact position can be influenced by conjugation with the phenyl ring. Other significant absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic rings, which appear in the 1450-1600 cm⁻¹ region. nist.govspectrabase.com
Interactive Table: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-H Bending | 1350 - 1450 | Medium |
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)
Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis and purification of non-volatile synthetic compounds like aromatic ketones. sielc.comauroraprosci.com A reversed-phase HPLC method is typically suitable for this compound. sigmaaldrich.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. auroraprosci.comwur.nl
Method development involves optimizing the mobile phase composition, which is often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), to achieve effective separation of the target compound from any impurities. waters.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic rings and carbonyl group in the molecule absorb UV light, typically around 240-280 nm. sielc.com By comparing the retention time and peak area of the sample to a certified analytical standard, the identity and purity of the compound can be confirmed and quantified. sigmaaldrich.com The robustness of an HPLC method is validated by assessing its linearity, precision, accuracy, and sensitivity. researchgate.net
Interactive Table: Typical HPLC Parameters for Aromatic Ketone Analysis
| Parameter | Typical Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. auroraprosci.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elution of compounds with varying polarity. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of separation and analysis time. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths (e.g., 254 nm). wur.nl |
| Column Temperature | 25-40 °C | Affects viscosity and separation efficiency. |
| Injection Volume | 10-20 µL | Amount of sample introduced for analysis. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hybrid technique is particularly powerful for purity assessment because it can separate impurities and simultaneously provide their molecular weights. nih.gov This is invaluable for identifying unknown synthesis-related impurities, such as byproducts from incomplete reactions or side reactions. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, allowing for the determination of the elemental composition of impurities with a high degree of confidence. thermofisher.com
Mass Spectrometry-Based Characterization of Carbonyl-Containing Molecules
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. wikipedia.org For this compound, electron ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of characteristic fragment ions. nih.gov
The molecular ion peak would correspond to the exact mass of the molecule. The fragmentation of propiophenone derivatives is well-understood and follows predictable pathways. libretexts.orgchemguide.co.uk The most significant fragmentation processes for ketones are α-cleavage and the McLafferty rearrangement. tutorchase.com
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, α-cleavage can occur on either side of the carbonyl.
Cleavage of the bond between the carbonyl carbon and the ethylphenyl group would result in a benzoyl cation (C₆H₅CO⁺, m/z 105) and a 2,5-dimethylphenylethyl radical. The benzoyl cation is typically a very stable and abundant ion in the mass spectra of such compounds. nih.gov
Cleavage of the bond between the carbonyl carbon and the phenyl group would yield a phenyl radical and a 3-(2,5-dimethylphenyl)propanoyl cation.
McLafferty Rearrangement: This is a characteristic fragmentation for ketones containing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene. wikipedia.org This would produce a characteristic fragment ion and a neutral propene molecule.
Analyzing the m/z values of these fragment ions allows chemists to piece together the structure of the parent molecule, confirming the presence of the key functional groups and substituents. youtube.com
Interactive Table: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 238 | [C₁₇H₁₈O]⁺ | Molecular Ion (M⁺) |
| 133 | [C₉H₁₁O]⁺ | Product of McLafferty Rearrangement |
| 119 | [C₉H₁₁]⁺ | 2,5-Dimethylphenylethyl cation (from α-cleavage) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (from α-cleavage) nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl) nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,5-Dimethylphenyl)propiophenone, and how can purity (>99%) be achieved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dimethylbenzene and propiophenone derivatives. Palladium-catalyzed cross-coupling reactions are also effective for introducing substituents. Purification typically involves column chromatography followed by recrystallization. High-performance liquid chromatography (HPLC) with UV detection is recommended to verify purity (>99%) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Key steps include:
- Melting Point : Determine using differential scanning calorimetry (DSC) (e.g., 129–131°C for structurally related compounds) .
- Spectroscopic Analysis : Employ IR spectroscopy to identify carbonyl stretches (~1710 cm⁻¹) and NMR (¹H/¹³C) to confirm aromatic and alkyl proton environments .
- Mass Spectrometry : Use high-resolution MS to validate molecular weight (e.g., 176.212 g/mol for related derivatives) .
Q. What analytical techniques are critical for detecting degradation products or metabolites of this compound?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for identifying metabolites, such as hydroxylated or oxidized derivatives. For example, spirotetramat’s enol metabolite (structurally similar) was quantified using reverse-phase HPLC with MS detection .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., methoxy, halogen) at the phenyl ring to assess electronic effects.
- Biological Assays : Test derivatives against target systems (e.g., CD40-TRAF6 interaction inhibition using SPR or cellular assays) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, as demonstrated in imidazole derivative studies .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO/ethanol concentration), cell lines, and incubation time.
- Metabolite Profiling : Compare activity of parent compound vs. metabolites (e.g., hydroxylated forms) using LC-MS .
- Orthogonal Validation : Confirm results with multiple assays (e.g., enzymatic inhibition + cellular viability) .
Q. How can computational tools predict the environmental fate or toxicity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
